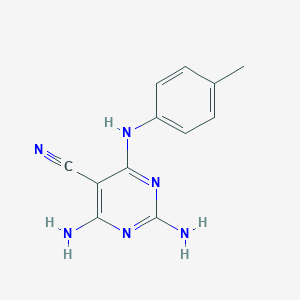![molecular formula C11H9ClF3NO3 B498972 4-[2-氯-5-(三氟甲基)苯胺基]-4-氧代丁酸 CAS No. 199803-99-1](/img/structure/B498972.png)
4-[2-氯-5-(三氟甲基)苯胺基]-4-氧代丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an anilino group attached to a butanoic acid backbone
科学研究应用
4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and succinic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed for more efficient production.
化学反应分析
Types of Reactions
4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilines or trifluoromethyl derivatives.
作用机制
The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-Amino-4-chlorobenzotrifluoride
Uniqueness
4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3/c12-7-2-1-6(11(13,14)15)5-8(7)16-9(17)3-4-10(18)19/h1-2,5H,3-4H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXZNNQNKDOXGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Phenylsulfonyl)methyl]-4-quinazolinol](/img/structure/B498889.png)

![5-(benzenesulfonylmethyl)-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B498894.png)
![11-benzyl-5-[(4-chlorophenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B498895.png)
![11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B498896.png)
![Ethyl 2-[(4-chloroanilino)methyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498897.png)
![Ethyl 5-methyl-4-oxo-2-(2-toluidinomethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498898.png)
![Ethyl 2-[(2-methoxyanilino)methyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498900.png)
![2-(ethoxymethyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498903.png)
![6-methyl-5-phenyl-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498904.png)
![6-methyl-5-phenyl-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498906.png)
![2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B498908.png)
![5-phenyl-2-(2-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498909.png)
![5-phenyl-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498910.png)
